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molecular formula C12H22O2 B8344030 5,6-Dimethyl-2,9-decanedione

5,6-Dimethyl-2,9-decanedione

Cat. No. B8344030
M. Wt: 198.30 g/mol
InChI Key: PCVRZCUNSIWPCR-UHFFFAOYSA-N
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Patent
US05104503

Procedure details

25 g. of 1-hexene-5-one were passed in a 15 ml/min flow of hydrogen into the reactor tube while the tube was irradiated for 17.5 hours inside a photoreactor equipped with sixteen 8 W low pressure mercury lamps. During irradiation the temperature inside the quartz tube averaged 65.C. The crude reaction mixture was evaporated under reduced pressure to give 8.2 g. of involatile product containing the title compound, in about 70% yield. 250 MHZ 13 C NMR (CDCl3) 208.4, 41.3, 36.5, 35.7, 29.3, 28.1, 26.2, 15.6, 13.6.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
quartz
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
65.C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Yield
70%

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][CH2:3][CH2:4][C:5](=[O:7])[CH3:6].[H][H]>[Hg]>[CH3:1][CH:2]([CH:2]([CH3:1])[CH2:3][CH2:4][C:5](=[O:7])[CH3:6])[CH2:3][CH2:4][C:5](=[O:7])[CH3:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CCCC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
quartz
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
65.C
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Hg]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was irradiated for 17.5 hours inside a photoreactor
Duration
17.5 h
CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
CUSTOM
Type
CUSTOM
Details
was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give 8.2 g

Outcomes

Product
Name
Type
product
Smiles
CC(CCC(C)=O)C(CCC(C)=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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